molecular formula C18H15N3O5 B12034174 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Cat. No.: B12034174
M. Wt: 353.3 g/mol
InChI Key: QGQCLILVVJKYDC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a complex organic compound that features a benzodioxin ring fused with a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Benzotriazole Moiety: This step involves the reaction of benzotriazole with an acylating agent to form the ester linkage.

    Final Coupling: The final step involves coupling the benzodioxin derivative with the benzotriazole ester under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a component in advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzodioxin and benzotriazole moieties could interact with different molecular targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl acetate: Lacks the benzotriazole moiety.

    1H-benzotriazol-1-ylacetate: Lacks the benzodioxin ring.

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl benzoate: Contains a benzoate group instead of a benzotriazole moiety.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 1H-benzotriazol-1-ylacetate lies in its combination of the benzodioxin and benzotriazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C18H15N3O5/c22-15(12-5-6-16-17(9-12)25-8-7-24-16)11-26-18(23)10-21-14-4-2-1-3-13(14)19-20-21/h1-6,9H,7-8,10-11H2

InChI Key

QGQCLILVVJKYDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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